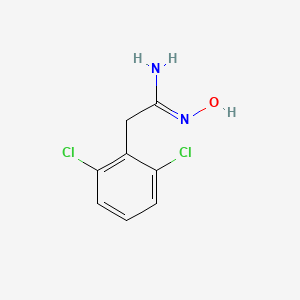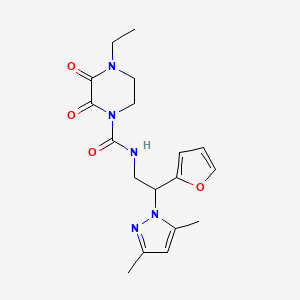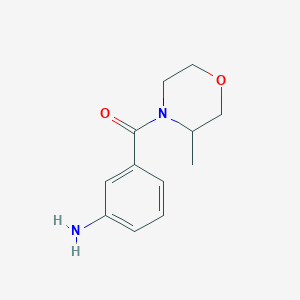
2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine" is a chemical that appears to be related to a class of compounds with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which share a similar core structure to the compound . These derivatives have been examined for their antidepressant activity, suggesting that the compound of interest may also have potential in this area .
Synthesis Analysis
The synthesis of related compounds involves the introduction of substituents to the aryl ring and modifications to the ethylamine moiety. In the case of the derivatives mentioned in the first paper, the synthesis likely involves the formation of an intermediate that introduces the hydroxycycloalkyl group to the ethylamine backbone. Although the exact synthesis of "2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine" is not detailed, it can be inferred that a similar approach could be used, possibly involving halogenation to introduce the dichlorophenyl group .
Molecular Structure Analysis
The second paper provides information on the molecular structure of a different compound, "Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate," which was characterized using various spectrometric techniques. The compound crystallizes in a specific space group and exhibits certain bond distances that are characteristic of its structure. While this compound is not the same as "2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine," the methods used for structural analysis, such as IR, UV, and NMR spectroscopy, are applicable for determining the structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions involving "2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine." However, based on the structure, it can be hypothesized that the compound could undergo reactions typical of aromatic halides and imines. This might include nucleophilic substitution reactions due to the presence of the dichlorophenyl group and potential tautomerization between the hydroxyimino and keto forms .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(2,6-Dichlorophenyl)-1-(hydroxyimino)ethylamine" are not directly discussed in the provided papers. However, similar compounds with halogen substituents and imine functionalities typically exhibit certain solubility characteristics, melting points, and reactivity profiles that could be investigated using standard laboratory techniques. The presence of the dichlorophenyl group would likely influence the compound's electron distribution, affecting its reactivity and interactions with biological targets .
科学的研究の応用
Environmental Toxicology and Pollution Control
Compounds like DDT and DDE, closely related to chlorinated phenyl compounds, have been extensively studied for their endocrine-disrupting effects in humans and wildlife. Such studies underline the environmental persistence and bioaccumulation concerns associated with chlorinated organic compounds. The toxicological implications on reproductive and immune systems through estrogen-disrupting actions and impacts on mitochondrial function suggest significant environmental and health considerations (Burgos-Aceves et al., 2021).
Agricultural Practices
Research on herbicides like 2,4-D highlights the environmental and health concerns associated with widespread agricultural chemicals. The study on global trends and gaps in 2,4-D herbicide toxicity underscores the importance of understanding toxicological profiles and environmental impacts of such chemicals, informing safer and more sustainable agricultural practices (Zuanazzi et al., 2020).
Material Science and Engineering
The development and application of conducting polymers for wound care and skin tissue engineering present an innovative use of chemical compounds in material science. Conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) demonstrate potential for enhanced wound healing, antibacterial activity, and controlled drug delivery, showcasing the intersection of chemistry, materials science, and biomedical engineering (Talikowska et al., 2019).
特性
IUPAC Name |
2-(2,6-dichlorophenyl)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLPJXAQHSVAMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)C/C(=N/O)/N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2525451.png)

![4-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525453.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2525455.png)

![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)
![[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-[5-(propan-2-yloxymethyl)furan-2-yl]methanone](/img/structure/B2525459.png)
![1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2525464.png)
![2-[[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2525466.png)
![3-Chloro-4-[3-(difluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2525468.png)



